molecular formula C25H29N3O4 B12376574 FAAH/TRPV1 blocker-1

FAAH/TRPV1 blocker-1

Cat. No.: B12376574
M. Wt: 435.5 g/mol
InChI Key: CNRQCSUIZZMJDX-UHFFFAOYSA-N
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Description

FAAH/TRPV1 blocker-1 is a dual-acting compound that inhibits both fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1) channels. This compound has garnered significant interest due to its potential therapeutic applications in pain management and inflammation reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAAH/TRPV1 blocker-1 involves the rational molecular hybridization of pharmacophores from classical TRPV1 antagonists and FAAH inhibitors . The synthetic route typically includes multiple steps of organic reactions, such as amide bond formation, esterification, and selective reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

FAAH/TRPV1 blocker-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .

Mechanism of Action

FAAH/TRPV1 blocker-1 exerts its effects by simultaneously inhibiting FAAH and blocking TRPV1 channels. FAAH inhibition leads to increased levels of endocannabinoids, which have analgesic and anti-inflammatory properties. Blocking TRPV1 channels prevents the activation of pain and inflammation pathways. This dual mechanism enhances the compound’s therapeutic potential by targeting multiple pathways involved in pain and inflammation .

Comparison with Similar Compounds

FAAH/TRPV1 blocker-1 is unique due to its dual-acting nature, which provides a synergistic effect in pain and inflammation management. Similar compounds include:

Compared to these compounds, this compound offers a more comprehensive approach by targeting both FAAH and TRPV1, potentially leading to enhanced therapeutic outcomes .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate

InChI

InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30)

InChI Key

CNRQCSUIZZMJDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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